molecular formula C10H23NO B1654274 2-Aminodecan-1-ol CAS No. 21782-46-7

2-Aminodecan-1-ol

Cat. No. B1654274
CAS RN: 21782-46-7
M. Wt: 173.3 g/mol
InChI Key: BVTHJTCQKBKCPR-UHFFFAOYSA-N
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Description

2-Aminodecan-1-ol is a chemical compound with the CAS number 21782-46-7 . It has a molecular weight of 173.3 . It is in powder form .


Molecular Structure Analysis

The molecular structure of a compound like 2-Aminodecan-1-ol can be analyzed using various techniques . These include identifying primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .


Physical And Chemical Properties Analysis

2-Aminodecan-1-ol has a melting point of 47-48 degrees Celsius . It is a powder at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Oligonucleotides

2-Aminodecan-1-ol finds application in the synthesis of oligonucleotides, a vital area in therapeutic research. Grajkowski et al. (2001) synthesized a deoxyribonucleoside phosphoramidite using a derivative of 2-aminodecan-1-ol, which was utilized in the solid-phase synthesis of oligonucleotides. This method offers a cost-efficient approach for the preparation of therapeutic oligonucleotides, simplifying post-synthesis processing by avoiding the use of concentrated ammonium hydroxide in oligonucleotide deprotection (Grajkowski et al., 2001).

Antifungal Applications

A variant of 2-Aminodecan-1-ol, specifically (2S,3R)-2-aminododecan-3-ol, isolated from the ascidian Clavelina oblonga, displayed notable antifungal properties. Kossuga et al. (2004) reported its effectiveness against Candida albicans and Candida glabrata, showing potential as an antifungal agent (Kossuga et al., 2004).

Sphingosine Analogue Toxins

In the study of sphingosine analogue toxins, which are known in various fungal genera and marine animals, 2-Aminodecan-1-ol derivatives play a significant role. Uhlig et al. (2008) investigated the bioactivity of 2-Amino-14,16-dimethyloctadecan-3-ol, a sphingosine analogue toxin, revealing its cytotoxic properties in various in vitro assays. This research contributes to understanding the toxicity and potential therapeutic applications of sphingosine analogues (Uhlig et al., 2008).

Nanotechnology and Biomedical Applications

2-Aminodecan-1-ol derivatives are crucial in the development of nanomaterials and devices for biomedical applications. Astakhova & Wengel (2014) explored the use of 2'-amino-locked nucleic acids (LNAs), incorporating functionalized 2'-amino-LNA nucleotides in LNA/DNA hybrids. These hybrids have applications in sensing DNA andRNA targets, diagnostics, and therapeutics, demonstrating the versatile use of 2-Aminodecan-1-ol derivatives in advanced biomedical research (Astakhova & Wengel, 2014).

Biofuel Production

The research by Bastian et al. (2011) highlights the application of 2-Aminodecan-1-ol derivatives in biofuel production. They engineered enzymes involved in the metabolic pathway for the production of isobutanol, a potential biofuel. Their work shows how manipulating cofactor dependence in metabolic pathways can enhance biofuel production efficiency (Bastian et al., 2011).

Glycosylation Reactions in Oligosaccharide Synthesis

The work by Mensah et al. (2010) utilized 2-Aminodecan-1-ol derivatives in glycosylation reactions, which are pivotal in synthesizing biologically significant oligosaccharides. Their method offers improved yields and selectivity in the formation of 1,2-cis-2-amino glycosides, crucial for developing various therapeutic agents (Mensah et al., 2010).

Molecular Recognition and Imaging

Khanvilkar & Bedekar (2018) used optically pure derivatives of 2-Aminodecan-1-ol for molecular recognition via NMR and fluorescence spectroscopy. This application is significant in distinguishing isomers of various compounds, demonstrating the utility of 2-Aminodecan-1-ol derivatives in advanced analytical techniques (Khanvilkar & Bedekar, 2018).

Safety And Hazards

The safety information for 2-Aminodecan-1-ol includes several hazard statements: H315, H318, H335 . These correspond to causing skin irritation, causing serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

2-aminodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-10(11)9-12/h10,12H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTHJTCQKBKCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390841
Record name 1-Decanol, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminodecan-1-ol

CAS RN

21782-46-7
Record name 1-Decanol, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AYW Leong - 1977 - search.proquest.com
In this manuscript, two acyl carbanion equivalents are described. The first of these is the anion of benzalglycine ethyl ester. Monoalkylation, followed by hydrolysis with dilute acid to the …
Number of citations: 2 search.proquest.com

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